2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride
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Overview
Description
2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride is a chemical compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydro-2-(p-tolyl) group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted thiazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazine derivatives with different functional groups.
Scientific Research Applications
2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride
- 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride is unique due to its specific structural features, such as the tetrahydro-2-(p-tolyl) group
Properties
CAS No. |
79128-45-3 |
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Molecular Formula |
C11H16ClNS |
Molecular Weight |
229.77 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11;/h3-6,11-12H,2,7-8H2,1H3;1H |
InChI Key |
RCUPVGZJNJUENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NCCCS2.Cl |
Origin of Product |
United States |
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